Propyl propionate

Description

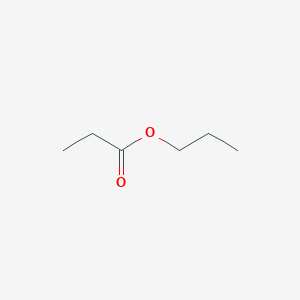

Structure

3D Structure

Properties

IUPAC Name |

propyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSINKKTEDDPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042337 | |

| Record name | Propyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity (apple, banana, pineapple) odour | |

| Record name | Propanoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122.00 to 124.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.3 mg/mL at 25 °C, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 200 ml water, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.873-0.879 | |

| Record name | Propyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-36-5 | |

| Record name | Propyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G09TRV00GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-75.9 °C | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Molecular Structure and Spectroscopic Correlation

An In-depth Technical Guide to the Spectral Data Interpretation of Propyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for this compound (C₆H₁₂O₂), a common ester. The interpretation of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Infrared (IR) spectra is detailed below, offering a foundational workflow for structural elucidation.

This compound is an ester with distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy. Its functional groups and fragmentation patterns are identifiable through IR spectroscopy and Mass Spectrometry, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[1] For a liquid sample like this compound, analysis is typically conducted by dissolving the compound in a deuterated solvent, such as chloroform-d (CDCl₃), which is NMR-inactive in ¹H NMR, and contains a reference standard like tetramethylsilane (TMS).[2]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and the connectivity to neighboring protons.

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| ~4.00 | 2H | Triplet (t) | -O-CH₂ -CH₂-CH₃ |

| ~2.28 | 2H | Quartet (q) | -CO-CH₂ -CH₃ |

| ~1.65 | 2H | Sextet | -O-CH₂-CH₂ -CH₃ |

| ~1.14 | 3H | Triplet (t) | -CO-CH₂-CH₃ |

| ~0.92 | 3H | Triplet (t) | -O-CH₂-CH₂-CH₃ |

Note: Data sourced from SpectraBase and ChemicalBook.[3][4][5] Actual chemical shifts may vary slightly depending on the solvent and instrument.

¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically proton-decoupled, reveals the number of unique carbon environments in the molecule.[6][7]

| Chemical Shift (δ) ppm | Assignment |

| ~174.6 | C =O |

| ~66.2 | -O-C H₂-CH₂-CH₃ |

| ~27.6 | -CO-C H₂-CH₃ |

| ~22.0 | -O-CH₂-C H₂-CH₃ |

| ~10.4 | -O-CH₂-CH₂-C H₃ |

| ~9.1 | -CO-CH₂-C H₃ |

Note: Data sourced from SpectraBase and ChemicalBook.[8][9]

NMR Experimental Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for reference.[2]

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard single-pulse experiment is run. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

The Free Induction Decay (FID) is processed using a Fourier transform.

Data Acquisition (¹³C NMR):

-

A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.[6]

-

A longer relaxation delay (e.g., 1-2 seconds) is often employed compared to ¹H NMR to ensure proper relaxation of the carbon nuclei.[6]

-

Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to obtain a spectrum with an adequate signal-to-noise ratio.[7]

The logical relationship for assigning the structure based on NMR data is visualized below.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~2965-2870 | C-H Stretch | Alkyl (sp³ C-H) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1180 | C-O Stretch | Ester (C-O-C) |

Note: Data sourced from NIST WebBook and ChemicalBook.[11][12][13]

IR Experimental Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a common and simple method for liquid samples that requires minimal preparation.[10][14]

-

Background Scan: An initial IR spectrum of the clean, empty ATR crystal is recorded as the background. This is subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂, H₂O).[10]

-

Sample Application: A small drop of neat this compound is placed directly onto the surface of the ATR crystal.

-

Data Acquisition: The IR spectrum of the sample is recorded. The instrument measures the absorbance of the evanescent wave that penetrates the sample.[10]

-

Cleaning: After analysis, the crystal is carefully cleaned with a suitable solvent (e.g., isopropanol) and dried.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass 116.16 g/mol ), Electron Ionization (EI) is a common technique.

| m/z (Mass/Charge) | Proposed Fragment | Identity |

| 116 | [C₆H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 87 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 75 | [CH₃CH₂COO H₂]⁺ | McLafferty Rearrangement product |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

Note: Fragmentation data interpreted from typical ester fragmentation patterns and data from NIST.[12][16][17][18][19]

MS Experimental Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized.

-

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation known as the molecular ion (M⁺˙).[20]

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged ions (fragment ions) and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[21]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

The fragmentation pathway is a key logical relationship in interpreting mass spectra.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound (106-36-5) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. This compound (106-36-5) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. This compound (106-36-5) IR Spectrum [m.chemicalbook.com]

- 12. Propanoic acid, propyl ester [webbook.nist.gov]

- 13. Propanoic acid, propyl ester [webbook.nist.gov]

- 14. researching.cn [researching.cn]

- 15. researchgate.net [researchgate.net]

- 16. Propanoic acid, propyl ester [webbook.nist.gov]

- 17. Propanoic acid, propyl ester [webbook.nist.gov]

- 18. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. rsc.org [rsc.org]

An In-depth Technical Guide to the 1H NMR Spectrum of Propyl Propionate

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of propyl propionate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the chemical shifts, coupling constants, and multiplicities of the proton signals, alongside a thorough experimental protocol for acquiring such a spectrum.

Introduction to the 1H NMR Spectroscopy of this compound

This compound (CH₃CH₂COOCH₂CH₂CH₃) is an ester with a distinct fruity aroma, commonly used as a solvent and flavoring agent. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound by probing the chemical environments of its hydrogen nuclei (protons). The spectrum reveals the number of distinct proton environments, their relative numbers, and their connectivity, allowing for unambiguous structural confirmation.

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum of this compound exhibits four distinct signals, each corresponding to a unique set of protons within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Data Presentation

The quantitative data for the 1H NMR spectrum of this compound, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| a | 4.03 | Triplet (t) | 2H | ~6.7 |

| b | 2.28 | Quartet (q) | 2H | ~7.6 |

| c | 1.65 | Sextet | 2H | ~7.1 |

| d | 1.14 | Triplet (t) | 3H | ~7.6 |

| e | 0.93 | Triplet (t) | 3H | ~7.4 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and the specific NMR instrument used.

Detailed Signal Interpretation

-

Signal a (δ ≈ 4.03 ppm): This triplet corresponds to the two protons of the methylene group (-OCH₂-) directly attached to the ester oxygen. These protons are deshielded due to the electron-withdrawing effect of the oxygen atom, resulting in a downfield chemical shift. The signal is split into a triplet by the two adjacent protons on the neighboring methylene group (c).

-

Signal b (δ ≈ 2.28 ppm): This quartet represents the two protons of the methylene group (-C(=O)CH₂-) adjacent to the carbonyl group. The electronegativity of the carbonyl group causes a moderate deshielding effect. The signal is split into a quartet by the three protons of the adjacent methyl group (d).

-

Signal c (δ ≈ 1.65 ppm): This sextet is assigned to the two protons of the central methylene group (-CH₂-) of the propyl chain. These protons are coupled to the two protons of the adjacent methylene group (a) and the three protons of the terminal methyl group (e), resulting in a complex splitting pattern that approximates a sextet.

-

Signal d (δ ≈ 1.14 ppm): This triplet corresponds to the three protons of the methyl group (-CH₃) of the propionate moiety. These protons are relatively shielded and therefore appear upfield. The signal is split into a triplet by the two adjacent protons of the methylene group (b).

-

Signal e (δ ≈ 0.93 ppm): This upfield triplet is assigned to the three protons of the terminal methyl group (-CH₃) of the propyl chain. These are the most shielded protons in the molecule, hence their upfield position. The signal is split into a triplet by the two adjacent protons of the methylene group (c).

Experimental Protocol

The following provides a detailed methodology for the acquisition of a high-quality 1H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of pure this compound into a clean, dry vial.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2] Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. The liquid column in the tube should be approximately 4-5 cm high.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Securely cap the tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Tuning and Matching: The NMR probe is tuned to the resonance frequency of the ¹H nucleus to maximize signal detection and sensitivity.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. This includes:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: For a concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-15 ppm is generally sufficient to cover the entire proton chemical shift range.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

-

-

Data Acquisition: Initiate the data acquisition process.

-

Data Processing: After the acquisition is complete, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (or the residual solvent peak). The signals are integrated to determine the relative number of protons each represents.

Mandatory Visualizations

Molecular Structure and Proton Environments of this compound

Caption: Molecular structure of this compound with assigned proton environments.

Experimental Workflow for 1H NMR Spectroscopy

References

13C NMR Chemical Shifts for Propyl Propionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for propyl propionate. It includes a detailed summary of quantitative data, a standardized experimental protocol for spectral acquisition, and a structural representation to facilitate the interpretation of spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation and analysis of ester compounds.

13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to each of the six carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon, with the carbonyl carbon appearing furthest downfield due to the deshielding effect of the adjacent oxygen atoms. The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, most commonly tetramethylsilane (TMS).

Below is a summary of the predicted and experimentally observed 13C NMR chemical shifts for this compound in deuterated chloroform (CDCl3).

| Carbon Atom | IUPAC Name Position | Predicted Chemical Shift (ppm)[1] | Experimental Chemical Shift (ppm) |

| C1 | Carbonyl | ~174 | 174.6 |

| C2 | Methylene (propionyl) | ~28 | 27.7 |

| C3 | Methyl (propionyl) | ~9 | 9.1 |

| C4 | Methylene (propoxy, α to O) | ~66 | 66.2 |

| C5 | Methylene (propoxy, β to O) | ~22 | 22.0 |

| C6 | Methyl (propoxy, γ to O) | ~10 | 10.4 |

Note: Experimental values are compiled from various sources and may vary slightly depending on the specific experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a proton-decoupled 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of high-purity this compound into a clean, dry 5 mm NMR tube.[2]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube.[2] CDCl3 is a common solvent for esters and its deuterium signal is used for the field-frequency lock.

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the sample. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the sample is thoroughly mixed and a homogeneous solution is formed.

NMR Instrument Parameters

The following are general guidelines for setting up a 13C NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz). Specific parameters may need to be optimized for the instrument and sample.[3]

-

Spectrometer Frequency: e.g., 100 MHz for 13C on a 400 MHz instrument.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons, though it will increase the total experiment time.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[2] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz instrument) is sufficient to cover the typical range of organic molecules.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak of CDCl3 can be used as a secondary reference (δ = 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Structural Representation and Carbon Assignment

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered according to the assignments in the data table.

Caption: Structure of this compound with carbon numbering for 13C NMR assignment.

References

In-Depth Technical Guide to the FT-IR Analysis and Peak Assignment of Propyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of propyl propionate, a common ester utilized as a solvent and in the formulation of various products. A detailed understanding of its vibrational spectroscopy is crucial for quality control, reaction monitoring, and formulation analysis in research and development settings.

Core Principles of FT-IR Spectroscopy of Esters

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For an ester like this compound (CH₃CH₂COOCH₂CH₂CH₃), the most prominent and characteristic absorption bands arise from the stretching and bending vibrations of its functional groups.

The key functional groups and their expected absorption regions in this compound are:

-

Carbonyl Group (C=O): The C=O stretching vibration is one of the most intense and easily identifiable peaks in the infrared spectrum of an ester. For saturated aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹.

-

Carbon-Oxygen Single Bonds (C-O): Esters possess two distinct C-O single bonds: the acyl-oxygen bond (C-O) and the alkyl-oxygen bond (O-C). These bonds result in strong and characteristic stretching vibrations in the "fingerprint" region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

-

Alkyl Groups (C-H): The propyl groups in this compound give rise to various C-H stretching and bending vibrations. The C-H stretching vibrations of sp³-hybridized carbons are typically observed in the 3000-2850 cm⁻¹ region. Bending vibrations for methyl (CH₃) and methylene (CH₂) groups appear at lower wavenumbers.

Experimental Protocol for FT-IR Analysis of Liquid this compound

Obtaining a high-quality FT-IR spectrum of liquid this compound is essential for accurate analysis. The following outlines a standard experimental protocol using the Attenuated Total Reflectance (ATR) technique, which is well-suited for liquid samples.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the this compound sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other data processing steps.

-

FT-IR Spectrum and Peak Assignment for this compound

The FT-IR spectrum of this compound is characterized by several distinct absorption bands. The following table summarizes the major peaks and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2970 | Asymmetric C-H Stretch | CH₃ |

| ~2940 | Asymmetric C-H Stretch | CH₂ |

| ~2880 | Symmetric C-H Stretch | CH₃ / CH₂ |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1460 | C-H Bend (Scissoring) | CH₂ |

| ~1380 | C-H Bend (Umbrella) | CH₃ |

| ~1180 | C-O Stretch (Acyl-Oxygen) | Ester |

| ~1080 | C-O Stretch (Alkyl-Oxygen) | Ester |

Note: Peak positions can vary slightly depending on the specific instrument and experimental conditions.

Visualization of the FT-IR Analysis Workflow

The logical flow of an FT-IR analysis, from initial sample handling to final data interpretation, can be visualized as follows:

Caption: Logical workflow for the FT-IR analysis of this compound.

Vibrational Modes of this compound

The absorption of infrared radiation excites specific vibrational modes within the this compound molecule. The diagram below illustrates some of the key vibrational modes responsible for the characteristic peaks observed in the FT-IR spectrum.

Caption: Key vibrational modes of this compound.

This technical guide provides a foundational understanding of the FT-IR analysis of this compound. For more detailed quantitative analysis or the study of intermolecular interactions, further spectroscopic investigations and theoretical calculations may be employed.

Unraveling the Molecular Blueprint: An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Propyl Propionate

For Immediate Release

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of propyl propionate, a common ester with applications in the flavor and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular characterization.

Executive Summary

The electron ionization (EI) mass spectrum of this compound is characterized by a series of distinct fragmentation pathways, primarily driven by the presence of the ester functional group. The molecular ion peak is often weak or absent, with the fragmentation pattern dominated by ions resulting from McLafferty rearrangement and various alpha-cleavage events. Understanding these fragmentation mechanisms is crucial for the accurate identification and structural elucidation of this compound and related ester compounds in complex matrices.

Quantitative Mass Spectrum Data

The relative abundances of the major ions in the 70 eV electron ionization mass spectrum of this compound are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Structure | Fragmentation Pathway |

| 27 | ~60 | [C2H3]+ | Further fragmentation |

| 29 | ~75 | [C2H5]+ | Alpha-cleavage |

| 43 | ~30 | [C3H7]+ | Alpha-cleavage |

| 57 | 100 | [CH3CH2CO]+ | Alpha-cleavage (Base Peak) |

| 74 | ~35 | [CH2=C(OH)OC3H7]+• | McLafferty Rearrangement |

| 87 | ~15 | [M - C2H5]+ | Alpha-cleavage |

| 116 | ~5 | [C6H12O2]+• | Molecular Ion (M+) |

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion ([C6H12O2]+•) upon electron ionization is governed by established principles of mass spectrometry for esters. The primary fragmentation routes observed are the McLafferty rearrangement and alpha-cleavage.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. In this compound, this involves the transfer of a hydrogen atom from the γ-carbon of the propyl group to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This rearrangement results in the formation of a neutral propene molecule and a resonance-stabilized radical cation at m/z 74.

References

An In-depth Technical Guide to the Solubility of Propyl Propionate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propyl propionate, a widely used solvent and fragrance ingredient. The document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and chemical industries who require detailed information on the solubility characteristics of this compound for formulation, synthesis, and purification processes.

This compound (CH₃CH₂COOCH₂CH₂CH₃) is a colorless liquid with a characteristic fruity odor.[1] Its utility as a solvent is largely dictated by its solubility profile in various organic liquids. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and illustrates a typical experimental workflow.

Solubility Data

Below is a summary of the solubility of this compound in various organic solvents.

| Solvent Class | Solvent | Solubility | Temperature (°C) | Notes |

| Alcohols | Methanol | Miscible | Ambient | This compound is expected to be fully miscible with short-chain alcohols. |

| Ethanol | Miscible | Ambient | Readily miscible in all proportions.[4] | |

| n-Propanol | Miscible | Ambient | Expected to be fully miscible due to structural similarity. | |

| n-Butanol | Miscible | Ambient | Expected to be fully miscible. | |

| Ketones | Acetone | Miscible | Ambient | This compound is highly soluble in acetone.[2] |

| Methyl Ethyl Ketone | Miscible | Ambient | Expected to be fully miscible. | |

| Ethers | Diethyl Ether | Miscible | Ambient | Readily miscible in all proportions.[4] |

| Tetrahydrofuran (THF) | Miscible | Ambient | Expected to be fully miscible. | |

| Esters | Ethyl Acetate | Miscible | Ambient | Expected to be fully miscible with other simple esters. |

| Hydrocarbons | Hexane | Soluble | Ambient | Good solubility is expected in non-polar hydrocarbon solvents. |

| Heptane | Soluble | Ambient | Good solubility is expected. | |

| Toluene | Soluble | Ambient | This compound is considered a safer substitute for toluene, indicating good miscibility.[1] | |

| Chlorinated | Chloroform | Miscible | Ambient | Readily miscible.[4] |

| Amides | Dimethylformamide (DMF) | Miscible | Ambient | Readily miscible.[4] |

| Aqueous | Water | 0.5% by weight | 20 | This compound has low water solubility.[5] Another source indicates a solubility of 1 part in 200 parts water.[1] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following protocols describe common and reliable methods for measuring the solubility of a liquid like this compound in an organic solvent.

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[6][7]

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge (optional)

-

Syringe filters (PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or a refractometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, airtight vial or flask. The presence of a separate phase of this compound should be visible to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 298.15 K / 25 °C).

-

-

Equilibration:

-

Agitate the mixture for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the separation of the two phases.

-

Alternatively, for faster separation, the mixture can be centrifuged at the experimental temperature.

-

-

Sample Collection:

-

Carefully extract an aliquot of the saturated solvent phase (the supernatant). Avoid disturbing the undissolved this compound phase.

-

Immediately filter the collected aliquot using a syringe filter that is compatible with the solvent to remove any entrained microdroplets of the undissolved solute.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

a) Gas Chromatography (GC)

Gas chromatography is a highly sensitive and specific method for determining the concentration of volatile compounds like this compound.[8][9]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable. A capillary column with a non-polar or moderately polar stationary phase should be selected.

-

Calibration: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Inject these standards into the GC to generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the diluted sample of the saturated solution into the GC under the same conditions as the standards. Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound.

b) Refractive Index Measurement

For binary mixtures, the composition can be determined by measuring the refractive index, which changes with concentration.[10][11]

-

Instrumentation: A calibrated Abbe refractometer or a digital refractometer with temperature control.

-

Calibration: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations (by mass or mole fraction). Measure the refractive index of each standard at the experimental temperature to create a calibration curve of refractive index versus concentration.

-

Analysis: Measure the refractive index of the filtered saturated solution. Use the calibration curve to determine the concentration of this compound. This method is most accurate when the refractive indices of the solute and solvent are significantly different.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the shake-flask method followed by GC analysis.

Caption: A generalized workflow for determining the solubility of this compound.

Conclusion

This compound exhibits excellent solvency for a wide array of organic compounds, as evidenced by its miscibility with common organic solvents. Its limited solubility in water is also a key characteristic. For applications demanding precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. The choice of analytical method will depend on the available instrumentation and the specific solvent system being investigated. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions in the use of this compound in their work.

References

- 1. Propyl propanoate - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. productcatalog.eastman.com [productcatalog.eastman.com]

- 4. This compound - CAMEO [cameo.mfa.org]

- 5. UCAR N-PROPYL PROPIONATE - Ataman Kimya [atamanchemicals.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Determination of the solubility of low volatility liquid organic compounds in water using volatile-tracer assisted headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agriculture.institute [agriculture.institute]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. researchgate.net [researchgate.net]

Hansen Solubility Parameters of Propyl Propionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hansen Solubility Parameters (HSP) for propyl propionate, a versatile and increasingly popular solvent in various industrial applications, including coatings, pharmaceuticals, and printing inks.[1] Understanding the HSP of this compound is crucial for predicting its compatibility with polymers, pigments, and other substances, thereby enabling informed solvent selection and formulation optimization. This document outlines the theoretical framework of HSP, presents the known parameters for this compound, discusses the experimental methodologies for their determination, and provides a visual representation of the HSP concept.

Introduction to Hansen Solubility Parameters

Hansen Solubility Parameters are a powerful tool for predicting the solubility of materials. Developed by Charles M. Hansen, this method builds upon the Hildebrand solubility parameter by dividing the total cohesive energy of a substance into three distinct components:

-

δD (Dispersion): Represents the energy from London dispersion forces, which arise from temporary fluctuations in electron density.

-

δP (Polar): Accounts for the energy from permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonding interactions.

The total Hansen solubility parameter (δt) is related to these three components by the following equation:

δt² = δD² + δP² + δH²

The principle of "like dissolves like" is quantified in the Hansen space by calculating the "distance" (Ra) between the HSP of a solvent and a solute (e.g., a polymer). A smaller distance indicates a higher likelihood of solubility. The solubility of a solute is often represented by a sphere in the three-dimensional Hansen space, defined by the solute's HSP and a radius of interaction (R0). Solvents with HSP coordinates that fall within this sphere are generally good solvents for that particular solute.

Hansen Solubility Parameters for this compound

This compound (CAS: 106-36-5) is a colorless ester with a characteristic fruity odor.[2][3] It is recognized for its good solvency, medium evaporation rate, and as a safer alternative to solvents like xylene.[1] The Hansen Solubility Parameters for this compound have been reported in the literature, though values can vary depending on the determination method and the units employed.

The following table summarizes the available HSP data for this compound. It is important to note the two common units for HSP: (cal/cm³)^½ and MPa^½. The conversion factor between these units is: 1 (cal/cm³)^½ = 2.0455 MPa^½ .[4]

| Parameter | Value in (cal/cm³)^½ | Value in MPa^½ | Source(s) |

| Dispersion (δD) | 7.6 | 15.5 | [5][6][7] |

| Polar (δP) | 1.8 | 5.6 | [5][6][7] |

| Hydrogen Bonding (δH) | 3.6 | 5.7 | [5][6][7] |

| Total (δt) | 8.6 | 17.6 (calculated) | [5] |

| Hansen Radius (R0) | Not Available | Not Available |

Note: The total solubility parameter in MPa^½ was calculated using the individual parameters in the same unit.

Experimental Determination of Hansen Solubility Parameters

The determination of HSP for a solvent like this compound typically involves a combination of experimental measurements and calculations. While a specific, detailed experimental protocol for this compound was not found in the reviewed literature, the following are the general and widely accepted methodologies for determining the HSP of liquids and for characterizing the solubility of polymers, from which the HSP of a solvent can be inferred.

General Experimental Approach for Determining Polymer Solubility Spheres

A common method to determine the HSP of a polymer, which in turn helps to characterize solvents, is through solubility/swelling studies.[8]

Experimental Workflow:

-

Solvent Selection: A range of solvents with known HSP values is selected to cover a broad area of the Hansen space.

-

Solubility/Swelling Tests: The polymer of interest is exposed to each of the selected solvents. The degree of interaction is then classified as "good" (soluble or significant swelling) or "poor" (insoluble or minimal swelling).

-

Data Analysis: The HSP values of the "good" and "poor" solvents are plotted in the three-dimensional Hansen space.

-

Sphere Fitting: A sphere is mathematically fitted to enclose the majority of the "good" solvents while excluding the "poor" solvents. The center of this sphere provides the HSP (δD, δP, δH) of the polymer, and the radius of the sphere is the interaction radius (R0).

Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography is a powerful technique for determining the HSP of non-volatile materials, including polymers and liquids with low volatility.[9] It can also be applied to determine the interaction parameters between a volatile probe molecule (like this compound) and a stationary phase with known HSP.

Experimental Protocol Outline:

-

Column Preparation: A gas chromatography column is packed with a solid support coated with the non-volatile material of interest (the stationary phase).

-

Injection of Probe Molecule: A small amount of the volatile solvent (the probe), in this case, this compound, is injected into the carrier gas stream.

-

Retention Time Measurement: The time it takes for the probe molecule to travel through the column (the retention time) is measured. This is influenced by the interactions between the probe and the stationary phase.

-

Calculation of Thermodynamic Parameters: The retention time is used to calculate thermodynamic parameters such as the Flory-Huggins interaction parameter (χ).

-

HSP Determination: By using a series of probe molecules with known HSPs, the HSP of the stationary phase can be determined. Conversely, if the HSP of the stationary phase is known, the interaction parameters can provide insights into the HSP of the probe molecule.

Visualization of Hansen Solubility Parameters

The relationship between the individual Hansen parameters and the total solubility parameter can be visualized as a three-dimensional vector space. The following diagram, generated using the DOT language, illustrates this fundamental concept.

Conclusion

References

- 1. Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propyl propanoate - Wikipedia [en.wikipedia.org]

- 3. This compound | 106-36-5 [chemicalbook.com]

- 4. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 5. hedinger.de [hedinger.de]

- 6. This compound [stenutz.eu]

- 7. DOSS [doss.turi.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Thermodynamic Properties of Liquid Propyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of liquid propyl propionate. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and formulation. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and visualizes the interplay of these properties.

Quantitative Thermodynamic Data

The following tables summarize the essential thermodynamic properties of liquid this compound at various temperatures. These values have been compiled from critically evaluated data.

Table 1: Density of Liquid this compound

| Temperature (K) | Density (g/cm³) |

| 293.15 | 0.885 |

| 298.15 | 0.881 |

| 303.15 | 0.876 |

| 313.15 | 0.867 |

| 323.15 | 0.858 |

Table 2: Dynamic and Kinematic Viscosity of Liquid this compound

| Temperature (K) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (mm²/s) |

| 293.15 | 0.73 | 0.825 |

| 303.15 | 0.63 | 0.719 |

| 313.15 | 0.55 | 0.635 |

| 323.15 | 0.48 | 0.559 |

Note: Kinematic viscosity is calculated using the density values from Table 1.

Table 3: Vapor Pressure of Liquid this compound

| Temperature (K) | Vapor Pressure (kPa) |

| 293.15 | 1.99 |

| 303.15 | 3.38 |

| 313.15 | 5.51 |

| 323.15 | 8.64 |

| 395.05 (Boiling Point) | 101.325 |

Table 4: Surface Tension of Liquid this compound

| Temperature (K) | Surface Tension (mN/m) |

| 293.15 | 24.7 |

| 303.15 | 23.6 |

| 313.15 | 22.5 |

| 323.15 | 21.4 |

Table 5: Heat Capacity and Thermal Conductivity of Liquid this compound [1][2]

| Temperature (K) | Liquid Phase Heat Capacity (J/mol·K) | Thermal Conductivity (W/m·K) |

| 298.15 | 229.0[2] | 0.135 |

| 300 | - | 0.134 |

| 350 | - | 0.124 |

| 400 | - | 0.114 |

| 450 | - | 0.104 |

| 500 | - | 0.094 |

Note: Experimental data for the liquid phase heat capacity of this compound is limited. The provided value is at 298.15 K.[2] The thermal conductivity data is based on evaluated data from the NIST TRC Web Thermo Tables.[1]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of liquid this compound.

Density Measurement

Methodology: Pycnometer Method

The density of liquid this compound can be accurately determined using a pycnometer, a glass flask with a precise volume.[3][4][5][6][7]

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL)

-

Analytical balance (readability to ±0.0001 g)

-

Constant temperature bath

-

Thermometer

-

Cleaning solvents (e.g., acetone, distilled water)

Procedure:

-

Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and then distilled water, followed by drying. The empty, dry pycnometer with its stopper is weighed on the analytical balance.

-

Determination of Pycnometer Volume: The pycnometer is filled with a reference liquid of known density, typically distilled water, and placed in a constant temperature bath until it reaches thermal equilibrium. The stopper is inserted, allowing excess liquid to escape through the capillary. The exterior of the pycnometer is carefully dried, and it is weighed again. The volume of the pycnometer is calculated using the mass and known density of the water at that temperature.

-

Measurement of this compound: The calibrated pycnometer is emptied, dried, and then filled with this compound. The same procedure of thermal equilibration, filling, drying, and weighing is followed.

-

Calculation: The density of the this compound is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Viscosity Measurement

Methodology: Capillary Viscometer

The viscosity of liquid this compound can be determined using a capillary viscometer, such as an Ostwald or Ubbelohde type.[8][9][10][11]

Apparatus:

-

Capillary viscometer

-

Constant temperature bath

-

Stopwatch

-

Pipette or syringe for filling

Procedure:

-

Preparation: The viscometer is cleaned and dried. A known volume of this compound is introduced into the viscometer.

-

Thermal Equilibration: The viscometer is vertically mounted in a constant temperature bath until the sample reaches the desired temperature.

-

Measurement: The liquid is drawn up through the capillary to a point above the upper timing mark. The time taken for the liquid meniscus to fall from the upper to the lower timing mark under gravity is measured with a stopwatch.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

Vapor Pressure Measurement

Methodology: Ebulliometry

Ebulliometry involves measuring the boiling point of the liquid at different controlled pressures.[12][13][14][15][16]

Apparatus:

-

Ebulliometer

-

Pressure control and measurement system (manometer, pressure transducer)

-

Heating mantle

-

Temperature measurement device (calibrated thermometer or thermocouple)

Procedure:

-

Sample Charging: The ebulliometer is charged with a pure sample of this compound.

-

Pressure Setting: The system is connected to a pressure control system, and the desired pressure is set and maintained.

-

Heating and Equilibration: The liquid is heated to its boiling point. The apparatus is designed to ensure that the vapor and liquid are in equilibrium at the point of temperature measurement. The temperature is recorded once it stabilizes.

-

Data Collection: The boiling temperature is recorded for a range of pressures.

-

Data Analysis: The vapor pressure data as a function of temperature can be fitted to empirical equations like the Antoine equation to allow for interpolation.

Surface Tension Measurement

Methodology: Du Noüy Ring Tensiometer

The Du Noüy ring method is a common technique for measuring the surface tension of liquids.[17][18][19][20]

Apparatus:

-

Tensiometer with a platinum-iridium ring

-

Sample vessel

-

Constant temperature jacket or bath

Procedure:

-

Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions.

-

Sample Preparation: The sample vessel is filled with this compound, and the temperature is allowed to equilibrate.

-

Measurement: The platinum ring is cleaned and then immersed in the liquid. The ring is then slowly pulled through the liquid surface. The force required to detach the ring from the surface is measured by the tensiometer.

-

Calculation: The surface tension is calculated from the maximum force recorded, the dimensions of the ring, and a correction factor that accounts for the shape of the liquid meniscus.

Heat Capacity Measurement

Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for determining the heat capacity of liquids.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., aluminum)

-

Reference material with known heat capacity (e.g., sapphire)

Procedure:

-

Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program to establish a baseline.

-

Reference Sample Measurement: A reference material (e.g., a sapphire disc of known mass) is placed in the sample pan, and the temperature program is run again.

-

Sample Measurement: A known mass of this compound is hermetically sealed in a sample pan. The temperature program is run for the sample.

-

Calculation: The heat flow difference between the sample and the reference is measured as a function of temperature. The specific heat capacity of the this compound is then calculated by comparing its heat flow to that of the sapphire standard at the same temperature, taking into account the masses of the sample and the standard.

Thermal Conductivity Measurement

Methodology: Transient Hot-Wire Method

The transient hot-wire method is a precise and rapid technique for measuring the thermal conductivity of liquids.[21][22][23][24][25]

Apparatus:

-

Transient hot-wire apparatus (including a thin platinum wire)

-

Sample cell

-

Constant temperature bath

-

Data acquisition system

Procedure:

-

Sample Preparation: The sample cell is filled with this compound, and the platinum wire is fully immersed. The cell is placed in a constant temperature bath to reach thermal equilibrium.

-

Measurement: A step-wise electrical current is passed through the platinum wire, causing it to heat up. The change in the wire's resistance over a short period (typically a few seconds) is measured. This resistance change is directly related to the temperature rise of the wire.

-

Calculation: The thermal conductivity of the liquid is determined from the rate of temperature increase of the wire. The method relies on the principle that the rate at which the wire heats up is inversely proportional to the thermal conductivity of the surrounding fluid.

Interrelation of Thermodynamic Properties

The thermodynamic properties of a liquid are interconnected and are influenced by external factors such as temperature and pressure. The following diagram illustrates these fundamental relationships for this compound.

Caption: Logical relationships between key thermodynamic properties of liquid this compound and external conditions.

References

- 1. propyl propanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 2. Propanoic acid, propyl ester [webbook.nist.gov]

- 3. fpharm.uniba.sk [fpharm.uniba.sk]

- 4. scribd.com [scribd.com]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

- 6. che.utah.edu [che.utah.edu]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Viscometers: A Practical Guide [machinerylubrication.com]

- 9. phys.chem.elte.hu [phys.chem.elte.hu]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 12. Ebulliometric Determination of Vapour Pressure (Procedure) : Chemical Engineering : Chemical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 14. ia801400.us.archive.org [ia801400.us.archive.org]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. Tensiometer (surface tension) - Wikipedia [en.wikipedia.org]

- 18. biolinscientific.com [biolinscientific.com]

- 19. clearsolutionsusa.com [clearsolutionsusa.com]

- 20. Method of surface tensiometer and interfacial tensiometry for measurement of surface tension and interface tension-KINO Scientific Instrument Inc. [surface-tension.org]

- 21. thermtest.com [thermtest.com]

- 22. mdpi.com [mdpi.com]

- 23. A High-Temperature Transient Hot-Wire Thermal Conductivity Apparatus for Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.aip.org [pubs.aip.org]

- 25. iieta.org [iieta.org]

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Propyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of propyl propionate, with a specific focus on its vapor pressure and boiling point. The document details established experimental data, presents the mathematical relationship between temperature and vapor pressure, and outlines the methodologies used for their determination.

Physicochemical Properties of this compound

This compound, also known as propyl propanoate, is the ester of propanol and propionic acid.[1] It is a colorless liquid recognized by its characteristic fruity odor, often described as pineapple- or pear-like.[1] It serves various functions in industry, including as a solvent and in perfumery.[1] A summary of its key properties is presented below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molar Mass | 116.16 g/mol | [1] |

| Density | 0.881 g/mL at 25 °C | [3][4] |

| 0.833 g/cm³ at 20 °C | [1] | |

| Melting Point | -76 °C (197 K) | [1][2][4][5] |

| Refractive Index | 1.393 at 20 °C | [1][4][6] |

| Water Solubility | Slightly soluble (5 g/L) |[3][7] |

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure surrounding it. For this compound, the normal boiling point (at a pressure of 1 atm or 760 mmHg) is consistently reported in the range of 122-124 °C.

Table 2: Reported Boiling Point of this compound

| Boiling Point | Pressure | Source(s) |

|---|---|---|

| 122-124 °C | Not specified (assumed atmospheric) | [1][3][4][5][7][8] |

| 121.9 °C | 760 mmHg | [6] |

| 123 °C | Not specified (assumed atmospheric) | [2] |

| 122.0 °C | 100 kPa (approx. 750 mmHg) | [9] |

| 396 K (123 °C) | Normal Boiling Point |[10] |

Vapor Pressure

Vapor pressure is a fundamental property indicating a liquid's volatility. The vapor pressure of this compound increases with temperature, as more molecules gain sufficient kinetic energy to escape into the gas phase.

Table 3: Vapor Pressure of this compound at Various Temperatures

| Vapor Pressure | Temperature | Source(s) |

|---|---|---|

| 1.7 hPa (1.28 mmHg) | 20 °C | [5] |

| 14.3 mmHg (19.06 hPa) | 25 °C | [6][7] |

| 18.53 hPa (13.9 mmHg) | 25 °C | [3] |

| 1.85 kPa (13.88 mmHg) | 25 °C |[11] |

A more extensive dataset shows the temperatures at which this compound reaches specific vapor pressures.

Table 4: Temperature-Dependent Vapor Pressure of this compound

| Vapor Pressure | Temperature (°C) |

|---|---|

| 1 Pa (0.0075 mmHg) | -62 |

| 10 Pa (0.075 mmHg) | -42 |

| 100 Pa (0.75 mmHg) | -18 |

| 1 kPa (7.5 mmHg) | 14 |

| 10 kPa (75 mmHg) | 58.3 |

| 100 kPa (750 mmHg) | 122.0 |

Source: Adapted from data tables where temperatures for specified vapor pressures are listed.[9]

Temperature-Vapor Pressure Relationship

The relationship between the vapor pressure of a pure liquid and temperature is non-linear and can be accurately described by the Antoine equation.

The Antoine Equation

The Antoine equation is a semi-empirical formula that relates the vapor pressure (P) of a pure substance to its temperature (T):

log₁₀(P) = A − (B / (T + C))

The parameters A, B, and C are substance-specific constants. For this compound, the National Institute of Standards and Technology (NIST) provides coefficients for use with pressure in bar and temperature in Kelvin.[10][12][13]

-

A = 4.56197

-

B = 1607.568

-

C = -42.738

These coefficients are valid over a temperature range of 258.9 K to 395.6 K.[10][12]

The fundamental relationship between temperature, vapor pressure, and the boiling point is illustrated in the following diagram. An increase in temperature leads to a corresponding increase in vapor pressure. Boiling occurs when this internal vapor pressure becomes equal to the external atmospheric pressure.

References

- 1. Propyl propanoate - Wikipedia [en.wikipedia.org]

- 2. chem-file.sourceforge.net [chem-file.sourceforge.net]

- 3. This compound [chembk.com]

- 4. 丙酸丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. zhishangchem.com [zhishangchem.com]

- 8. This compound | 106-36-5 [chemicalbook.com]

- 9. physics.nyu.edu [physics.nyu.edu]

- 10. Propanoic acid, propyl ester [webbook.nist.gov]

- 11. vigon.com [vigon.com]

- 12. Propanoic acid, propyl ester [webbook.nist.gov]

- 13. Propanoic acid, propyl ester [webbook.nist.gov]

Propyl Propionate: A Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and analysis of Propyl Propionate (CAS No: 106-36-5), a versatile ester with applications in research and development.

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. Below, you will find its core chemical data, detailed experimental protocols for its synthesis and analysis, and a summary of its key physico-chemical properties.

Core Chemical Identifiers

This compound, also known as n-propyl propanoate, is the ester formed from propanol and propionic acid.[1] Its fundamental identifiers are crucial for accurate documentation and procurement in a research setting.

| Identifier | Value |

| CAS Number | 106-36-5[1][2][3][4] |

| Molecular Formula | C₆H₁₂O₂[1][3][5][6] |

| Linear Formula | CH₃CH₂COOCH₂CH₂CH₃[2] |

| Molecular Weight | 116.16 g/mol [2][3] |

| Synonyms | Propyl propanoate, n-Propyl propionate, Propionic acid n-propyl ester[1][2][3] |

Physico-Chemical Properties

This compound is a colorless liquid characterized by a fruity odor, often described as reminiscent of pineapple or pear.[1][6] It is recognized for its utility as a solvent, particularly as a safer substitute for toluene, and is used in the flavor and fragrance industries.[1][3] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference |

| Density | 0.881 g/mL at 25°C | [5] |

| Boiling Point | 122-124°C | [5][6] |

| Melting Point | -76°C | [5] |

| Flash Point | 19.44°C (67.00°F) | [7] |

| Refractive Index | 1.393 at 20°C | [1][5] |

| Water Solubility | 5 g/L | [5] |

| Vapor Density | 4 (vs air) | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections provide protocols for the synthesis and analysis of this compound.

Synthesis via Fischer-Speier Esterification

This compound can be effectively synthesized through the Fischer-Speier esterification, which involves the acid-catalyzed reaction between propionic acid and n-propanol.[8] This reversible reaction is typically driven towards the product side by using an excess of one of the reactants, usually the less expensive alcohol, and by removing the water formed during the reaction.[9]

Materials and Reagents:

-

n-Propanol

-

Propionic acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[9]

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for washing)

-

Saturated sodium chloride (NaCl) solution (brine) (for washing)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine n-propanol and propionic acid. A common approach is to use a molar excess of n-propanol, which can also serve as the solvent.[10] A study on the synthesis of propyl propanoate via esterification of propanoic acid and 1-propanol used a mole ratio of 4:3 (propanol to acid) to achieve a 72% yield.[11]

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.[12]

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 1-10 hours, depending on the scale and specific conditions.[9] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with water and extract the crude this compound with diethyl ether.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted propionic acid.[12] Be cautious as this will produce CO₂ gas. Follow this with a wash using a saturated solution of sodium chloride (brine) to remove residual water and water-soluble impurities.[12]

-

Drying and Solvent Removal: Dry the organic phase over an anhydrous drying agent like sodium sulfate, then filter to remove the drying agent.[12] The solvent (diethyl ether) is then removed using a rotary evaporator.

-

Purification: The crude this compound can be further purified by distillation to obtain the final product with high purity.[8]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound.

Instrumentation and Conditions:

-